molecular formula C9H12OS B3166061 3-(Propan-2-ylsulfanyl)phenol CAS No. 90673-51-1

3-(Propan-2-ylsulfanyl)phenol

Cat. No.: B3166061
CAS No.: 90673-51-1
M. Wt: 168.26 g/mol
InChI Key: AUHGURNMOWDGBF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-ylsulfanyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-bromophenol with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the isopropylthio group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar nucleophilic aromatic substitution reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-ylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

    Reduction: The compound can be reduced to form hydroquinones, which have significant redox properties.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

3-(Propan-2-ylsulfanyl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s redox properties make it useful in studying cellular oxidative stress and related biochemical pathways.

    Industry: Used in the production of polymers and other materials requiring specific chemical functionalities.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    Thiophenol: Contains a thiol group instead of a hydroxyl group.

    3-Methylphenol: Similar structure but with a methyl group instead of an isopropylthio group.

Uniqueness

3-(Propan-2-ylsulfanyl)phenol is unique due to the presence of both a phenol and an isopropylthio group, which imparts distinct chemical properties

Properties

IUPAC Name

3-propan-2-ylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHGURNMOWDGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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